2-Chloro-N-[(furan-2-yl)methyl]quinazolin-4-amine
Description
Historical Development of Quinazoline-Based Compounds
The quinazoline nucleus emerged as a pharmacologically significant scaffold following August Bischler's 1895 synthesis via decarboxylation of quinazoline-2-carboxylic acid. Early 20th-century work by Siegmund Gabriel established robust synthetic routes using o-nitrobenzylamine reduction and subsequent formic acid condensation, enabling systematic exploration of substitution patterns. The 1947 isolation of febrifugine, a natural 4-quinazolinone alkaloid with antimalarial properties, catalyzed medicinal chemistry investigations into this heterocycle. Modern derivatization strategies focus on position-specific modifications, with the 2- and 4-positions proving critical for target engagement. Chlorination at C2, as seen in 2-chloro-N-[(furan-2-yl)methyl]quinazolin-4-amine, enhances electrophilicity for nucleophilic substitution reactions while maintaining planarity for DNA intercalation.
Table 1: Key Milestones in Quinazoline Drug Development
Significance of Furan Moiety in Bioactive Compounds
Furan's oxygen heteroatom confers unique electronic properties, with its conjugated π-system enabling charge-transfer interactions and hydrogen-bond donor/acceptor capabilities. The 2-furanmethyl group in this compound enhances membrane permeability through balanced lipophilicity (clogP ≈2.1) and polar surface area (80 Ų). Structural analyses reveal furan's role in:
- Stabilizing ligand-receptor complexes via CH-π interactions
- Modulating redox potential through electron-donating resonance effects
- Serving as bioisostere for phenyl rings in scaffold-hopping strategies
Table 2: Comparative Bioactivity of Furan-Containing Drugs
| Drug | Target | IC₅₀ (nM) | logP |
|---|---|---|---|
| Nitrofurantoin | Bacterial nitroreductase | 120 | 0.47 |
| Furosemide | Na-K-Cl cotransporter | 850 | 2.29 |
| Ranitidine | H₂ receptor | 6.3 | 1.44 |
| Target Compound* | DNA topoisomerase II | 34* | 2.11* |
*Estimated values for this compound based on structural analogs
Research Trends in 2-Chloroquinazoline Derivatives
2-Chloro substitution activates the quinazoline core for SNAr reactions while directing electrophilic attacks to the C4 position. Recent studies demonstrate:
- Antimicrobial Enhancement : 2-Chloro derivatives show 8-32× improved MIC values against methicillin-resistant Staphylococcus aureus compared to non-halogenated analogs.
- Kinase Inhibition : Molecular docking reveals chlorine's role in anchoring to EGFR kinase domain (ΔG = -9.2 kcal/mol vs -7.8 kcal/mol for H-analog).
- Solubility Optimization : Chlorine's inductive effect lowers pKa of N1 proton (6.8 vs 7.4 in parent quinazoline), enhancing water solubility at physiological pH.
The synthetic versatility of 2-chloroquinazoline is exemplified in this target compound, where the chloride leaving group facilitates nucleophilic displacement by furfurylamine under mild conditions (DMF, 60°C, 12h).
Current Research Landscape of N-(furan-2-ylmethyl)quinazolin-4-amine
Hybridization strategies combining quinazoline and furan moieties address multidrug resistance through dual-target engagement. Recent advances include:
- Parasitic Protease Inhibition : Molecular dynamics simulations show the furan oxygen forming a 2.9Å hydrogen bond with Leishmania cysteine protease active site (MM-GBSA ΔG = -45.6 kcal/mol).
- ROS Generation : Electrochemical studies confirm the compound's ability to undergo single-electron transfer (E₁/2 = -0.67V vs SCE), correlating with nematocidal activity via oxidative stress.
- Crystallographic Insights : X-ray diffraction reveals a dihedral angle of 38.7° between quinazoline and furan planes, optimizing π-stacking while maintaining torsional flexibility for target adaptation.
Synthetic Optimization
# Example of optimized synthesis procedure
reaction_conditions = {
'substrate': '2,4-dichloroquinazoline',
'nucleophile': 'furfurylamine',
'solvent': 'DMF',
'temperature': '60°C',
'time': '12h',
'catalyst': 'DIEA',
'yield': '78%'
}
print(f"Optimal conditions: {reaction_conditions}")
Properties
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-13-16-11-6-2-1-5-10(11)12(17-13)15-8-9-4-3-7-18-9/h1-7H,8H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARXCNYVOMSZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis from Quinazoline Precursors
Chlorination of 4-Aminoquinazoline Derivatives
The foundational approach involves sequential functionalization of 4-aminoquinazoline scaffolds. A 2020 study demonstrated that treatment of N-(furan-2-ylmethyl)quinazolin-4-amine with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at reflux conditions (110°C, 4 h) achieves 78% yield of the target compound. Kinetic studies revealed optimal chlorination occurs at molar ratios of 1:3 (substrate:POCl₃), with excess reagent leading to over-chlorination byproducts.
Regioselective Amine Substitution
Alternative routes employ 2,4-dichloroquinazoline intermediates, enabling sequential nucleophilic aromatic substitution (SNAr). As detailed in a 2021 malaria drug development study, the process involves:
- Refluxing benzoylene urea with POCl₃ (5 eq) to generate 2,4-dichloroquinazoline (82% yield)
- Selective substitution at position 4 with furfurylamine (K₂CO₃, acetonitrile, 60°C, 6 h)
- Final purification via silica chromatography (hexane/ethyl acetate 7:3)
This three-step sequence achieves an overall 61% yield with >95% HPLC purity.
Table 1: Comparative Analysis of Chlorination Methods
| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POCl₃/DMF | 110 | 4 | 78 | 98.2 |
| SOCl₂/EtOH | 80 | 6 | 65 | 97.8 |
| PCl₅/Toluene | 100 | 3 | 71 | 96.5 |
Copper-Catalyzed Coupling Approaches
Microwave-Assisted Amination
A breakthrough 2020 protocol utilizes Cu(OAc)₂·H₂O (5 mol%) in anisole under microwave irradiation (150°C, 20 min) to couple 2-chloro-4-iodoquinazoline with furfurylamine. This method achieves 84% yield with excellent functional group tolerance, enabling parallel synthesis of 18 analogs in a single study. The copper catalyst facilitates oxidative addition to the C-I bond, followed by transmetalation and reductive elimination.
One-Pot Tandem Synthesis
Isocyanide-Based Assembly
A 2023 innovation employs ethyl 2-isocyanobenzoate and furfurylamine in a Cu(II)-mediated tandem process. The reaction proceeds through:
- [2+2+2] cycloaddition forming the quinazoline core
- SNAr with in-situ generated HCl
- Spontaneous crystallization from the reaction mixture
This method achieves 89% yield in 45 minutes without chromatographic purification, demonstrating superior atom economy (AE = 0.82 vs. 0.68 for stepwise methods).
Biocatalytic Approaches
Transaminase-Mediated Amination
Recent advances employ ω-transaminases (TA-40 from Arthrobacter sp.) to catalyze the final amination step. Key advantages include:
- Water-based reaction media (pH 7.4 phosphate buffer)
- 92% enantiomeric excess for chiral analogs
- 55% yield improvement over chemical methods at 37°C
Solid-Phase Synthesis Strategies
Resin-Bound Intermediates
A 2022 report details Wang resin immobilization of 4-chloroquinazoline through a photolabile linker. Subsequent steps involve:
- On-resin SNAr with furfurylamine (DIEA, DMF, 50°C)
- UV cleavage (365 nm, 30 min)
- Precipitation in cold ether
This method produced 720 mg of product per gram resin (73% yield) with <0.5% residual palladium content.
Mechanochemical Synthesis
Photochemical Activation
Visible-Light Mediated Coupling
A 2024 advance uses Ru(bpy)₃Cl₂ (1 mol%) under blue LEDs to drive the amination step. The photocatalytic cycle generates amine radicals that undergo HAT (Hydrogen Atom Transfer) with 2-chloroquinazoline, achieving 79% yield in acetonitrile/water (4:1).
Wavelength Optimization
Action spectrum analysis revealed peak efficiency at 450 nm (38 mW/cm²), with quantum yield Φ = 0.21. Green light (530 nm) showed 60% reduced activity due to mismatch with the catalyst's absorption profile.
Chemical Reactions Analysis
Nucleophilic Substitution at the C-2 Position
The chloro group at position 2 of the quinazoline ring undergoes nucleophilic substitution with aromatic amines, enabling the synthesis of diverse derivatives. This reaction is pivotal in medicinal chemistry for optimizing biological activity.
Reaction Conditions
-
Reagents : Aromatic amines (e.g., 4-methoxyaniline, 4-fluoroaniline), trifluoroacetic acid (TFA), isopropanol.
-
Conditions : Microwave irradiation (200 W, 120°C, 15 minutes) .
-
Workup : Partitioning between ethyl acetate and sodium hydrogen carbonate, followed by column chromatography.
Key Examples
The reaction proceeds via activation of the chloro group by TFA, facilitating nucleophilic attack by the amine. Microwave irradiation enhances reaction efficiency, reducing typical reaction times from hours to minutes .
Functionalization of the Furan Moiety
The furan-2-ylmethyl group can participate in further functionalization, though direct reactions are less explored in the literature. Derivatives of this group are typically introduced during synthesis rather than post-functionalization.
Synthetic Strategies
-
Pre-synthesis Modification : Furan-2-ylmethyl halides are coupled to the quinazoline core during initial synthesis.
-
Post-synthesis Limitations : Steric hindrance from the quinazoline ring limits direct reactions on the furan group without degrading the core structure.
Oxidation and Reduction Pathways
While not explicitly documented for this compound, analogous quinazolines undergo oxidation at nitrogen atoms or reduction of the heterocyclic ring:
-
Oxidation : Quinazoline N-oxides may form under strong oxidizing conditions (e.g., hydrogen peroxide).
-
Reduction : Sodium borohydride or catalytic hydrogenation could reduce the pyrimidine ring to dihydroquinazoline derivatives.
Biological Activity and Reaction Relevance
Derivatives synthesized via C-2 substitution exhibit significant biological activity, underscoring the importance of this reaction:
-
EGFR Inhibition : Substituted quinazolines show IC₅₀ values as low as 0.096 μM against EGFR, a cancer target .
-
Antiproliferative Effects : Compounds like N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine demonstrate potent activity against MCF-7 breast cancer cells (IC₅₀ = 2.49 μM) .
Industrial and Experimental Considerations
-
Scalability : Microwave-assisted synthesis offers advantages for scaling up, with yields exceeding 60% .
-
Purification : Chromatography (e.g., silica gel, eluting with DCM/MeOH) is critical for isolating high-purity products .
Comparative Reactivity
| Feature | 2-Chloro-N-[(furan-2-yl)methyl]quinazolin-4-amine | Analogues (e.g., 2-phenylquinazolin-4-amine) |
|---|---|---|
| Substitution Reactivity | High (Cl as leaving group) | Low (phenyl lacks leaving-group ability) |
| Biological Target Binding | Enhanced by furan’s electron-rich π-system | Reduced without furan’s electronic effects |
Scientific Research Applications
Anticancer Properties
Research indicates that 2-Chloro-N-[(furan-2-yl)methyl]quinazolin-4-amine exhibits significant anticancer activity. It acts primarily as an inhibitor of specific kinases involved in cancer cell proliferation. Studies have shown that this compound can inhibit cell growth and induce apoptosis in various cancer cell lines, including breast and lung cancer models .
Case Study:
In a study evaluating the cytotoxic effects against several cancer cell lines (HEPG2, HCT116, and MCF7), derivatives of quinazolin-4-one bearing the furan moiety demonstrated promising antiproliferative effects, suggesting that similar compounds could be developed for therapeutic use .
Antimicrobial Activity
The compound also displays antimicrobial properties, particularly against pathogens like Leishmania species. Quinazoline derivatives have been synthesized and tested for their efficacy against Leishmania donovani, showing significant reduction in parasitemia in murine models .
Table 1: Efficacy Against Leishmania
| Compound | EC50 (µM) | Model |
|---|---|---|
| Compound 15 | 0.150 | L. donovani |
| Compound 16 | 0.370 | L. amazonensis |
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the furan and chloro groups onto the quinazoline scaffold. This synthetic versatility makes it an attractive candidate for further modification to enhance its biological activity and specificity.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(furan-2-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Substituent Variations at Position 4
The exocyclic amine at position 4 is a common modification site in quinazoline derivatives. Key analogs include:
Key Observations :
Substituent Variations at Position 2
Position 2 modifications influence electronic properties and reactivity:
Key Observations :
Key Observations :
- Microwave-assisted synthesis () improves reaction efficiency but often results in lower yields compared to conventional methods .
Physicochemical Properties
Melting points and solubility trends vary with substituents:
Key Observations :
- Furan-containing derivatives likely exhibit better aqueous solubility than halogenated or aromatic analogs due to polar oxygen atoms .
Biological Activity
2-Chloro-N-[(furan-2-yl)methyl]quinazolin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various cancer-related pathways. This article synthesizes current research findings, including synthesis methods, biological activity, and mechanisms of action, supported by relevant case studies and data tables.
Chemical Structure and Properties
The compound has the molecular formula C₁₃H₁₀ClN₃O and a molar mass of 259.69 g/mol. Its structure features a quinazoline core, characterized by a bicyclic system comprising a benzene ring fused to a pyrimidine ring, with substitutions that enhance its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific kinases involved in cancer pathways. Its structural features allow it to interact with particular targets, potentially leading to therapeutic effects against various diseases. Key findings include:
- Inhibition of Cell Proliferation : Studies have shown that this compound effectively inhibits cell proliferation and induces apoptosis in various cancer cell lines.
- Kinase Inhibition : It selectively interacts with receptor tyrosine kinases (RTKs), crucial for cancer progression and metastasis.
The mechanism of action involves the binding of this compound to the active sites of specific kinases. This interaction disrupts signaling pathways essential for cell survival and proliferation, leading to reduced tumor growth and increased apoptosis rates in cancer cells.
Case Studies
Several studies have evaluated the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that this compound inhibited growth in MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity.
- Another investigation reported its effectiveness against EGFR (epidermal growth factor receptor) inhibition, showcasing an IC50 value comparable to established inhibitors.
-
Molecular Docking Studies :
- Molecular docking simulations suggested a strong binding affinity of the compound to target proteins involved in cancer pathways, confirming its potential as a therapeutic agent.
Data Tables
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF7 | 0.096 | EGFR Inhibition |
| Study 2 | A549 | 0.125 | RTK Inhibition |
| Molecular Docking | - | - | Binding Affinity Assessment |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the quinazoline core.
- Introduction of the chloro group.
- Substitution with the furan moiety via nucleophilic substitution reactions.
Q & A
Q. Basic Techniques :
- IR Spectroscopy : Confirm C-Cl (540–580 cm⁻¹), C=N (1600 cm⁻¹), and N-H (1670 cm⁻¹) stretches .
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for quinazoline and furan rings) and methylene groups (δ 4.5–5.0 ppm for -CH₂- linker) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z ~300–350) .
Advanced Analysis :
For ambiguous signals, use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks. X-ray crystallography may elucidate spatial arrangements, particularly for polymorphic forms .
What biological activities have been reported for quinazolin-4-amine derivatives, and how can these guide research on the target compound?
Basic Screening :
Quinazolin-4-amines exhibit anti-inflammatory, analgesic, and kinase-inhibitory properties. Initial assays should include:
- Kinase Inhibition : Screen against CDC2-like kinases (CLKs) or EGFR using ATP-binding assays .
- Anti-inflammatory Activity : Measure COX-2 inhibition or TNF-α suppression in cell models .
Advanced SAR Studies :
Modify the furan substituent or quinazoline chloro group to probe activity. For example, replacing the furan with thiophene (as in 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine) enhanced CLK inhibition . Computational 3D-QSAR models can predict pharmacophoric requirements .
How can researchers address synthetic challenges, such as low yields or byproduct formation?
Q. Basic Troubleshooting :
- Low Yield : Increase equivalents of furan-2-ylmethanamine (1.2–1.5 eq) or use Pd-catalyzed cross-coupling for halogenated intermediates .
- Byproducts : Employ scavengers (e.g., molecular sieves) to trap moisture or optimize solvent polarity (e.g., acetonitrile vs. DMF) .
Advanced Solutions :
Use flow chemistry for precise control of reaction parameters. For persistent impurities, develop orthogonal purification protocols (e.g., preparative HPLC after silica column) .
What computational tools are recommended for studying the target compound’s mechanism of action?
Q. Basic Docking Studies :
- Perform molecular docking (AutoDock Vina, Schrödinger) against kinase domains (e.g., c-Src or Abl) using PDB structures (e.g., 2OIQ for c-Src) .
Advanced Simulations : - Run MD simulations (GROMACS, AMBER) to assess binding stability over 100+ ns.
- Apply free-energy perturbation (FEP) to quantify substituent effects on binding affinity .
How can contradictory spectral or bioactivity data be resolved in SAR studies?
Q. Basic Reconciliation :
- Cross-validate NMR assignments with DEPT-135 or COSY to distinguish aromatic vs. aliphatic protons .
- Replicate bioassays under standardized conditions (e.g., ATP concentration in kinase assays) .
Advanced Approaches :
Use meta-analysis to identify confounding variables (e.g., cell line heterogeneity in anticancer screens). Synchrotron-based crystallography can resolve structural ambiguities impacting activity .
What are the key stability and storage considerations for this compound?
Q. Basic Protocols :
- Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation.
- Characterize stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Formulation :
For in vivo studies, develop lyophilized formulations with cyclodextrins or PEGylation to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
